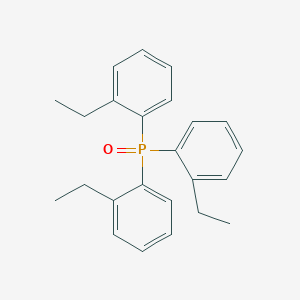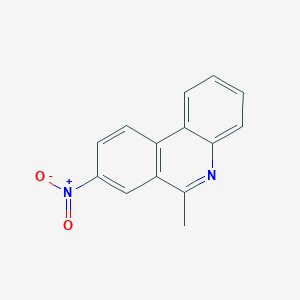
6-Methyl-8-nitrophenanthridine
Vue d'ensemble
Description
6-Methyl-8-nitrophenanthridine is a heterocyclic aromatic compound that belongs to the phenanthridine family. Phenanthridines are known for their diverse biological activities and are often found in natural products and pharmaceuticals. The presence of a methyl group at the 6th position and a nitro group at the 8th position on the phenanthridine ring imparts unique chemical and biological properties to this compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-8-nitrophenanthridine typically involves multi-step organic reactions. One common method is the nitration of 6-methylphenanthridine. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the 8th position.
Another synthetic route involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 6-methylphenanthridine is coupled with a nitro-substituted aryl halide in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6-Methyl-8-nitrophenanthridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro-phenanthridinone derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in acidic medium.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Nitro-phenanthridinone derivatives.
Reduction: 6-Methyl-8-aminophenanthridine.
Substitution: Halogenated phenanthridine derivatives.
Applications De Recherche Scientifique
6-Methyl-8-nitrophenanthridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-Methyl-8-nitrophenanthridine involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The compound may also intercalate into DNA, disrupting its function and leading to cell death. The exact pathways and molecular targets can vary depending on the specific biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenanthridine: The parent compound without the methyl and nitro substitutions.
6-Methylphenanthridine: Lacks the nitro group at the 8th position.
8-Nitrophenanthridine: Lacks the methyl group at the 6th position.
Uniqueness
6-Methyl-8-nitrophenanthridine is unique due to the combined presence of both the methyl and nitro groups, which can significantly alter its chemical reactivity and biological activity compared to its analogs. This dual substitution can enhance its potential as a pharmacologically active compound and provide unique opportunities for further functionalization in synthetic chemistry.
Propriétés
IUPAC Name |
6-methyl-8-nitrophenanthridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c1-9-13-8-10(16(17)18)6-7-11(13)12-4-2-3-5-14(12)15-9/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMAMGXAJKCCOQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C3=C1C=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40302919 | |
| Record name | 6-methyl-8-nitrophenanthridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40302919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51381-78-3 | |
| Record name | NSC155218 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155218 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-methyl-8-nitrophenanthridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40302919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


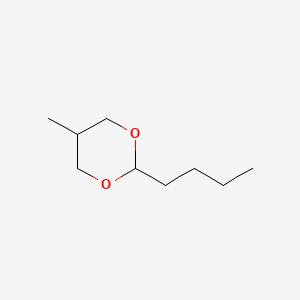

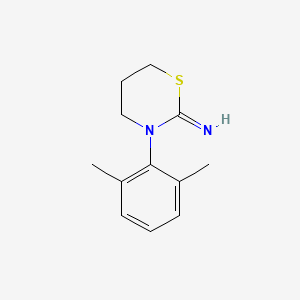
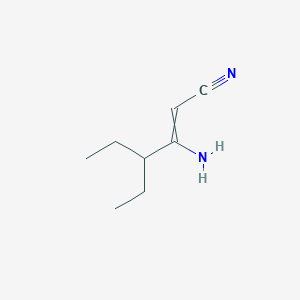


![Benzamide, 4-methyl-N-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]-](/img/structure/B14668366.png)



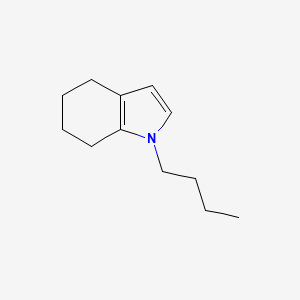

![2,2'-{Butane-1,4-diylbis[(4,5-dihydro-1H-imidazole-2,1-diyl)]}di(ethan-1-amine)](/img/structure/B14668427.png)
